7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a pyridine ring, and a chromeno-pyrrole system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.
Construction of the Chromeno-Pyrrole System: This can be achieved through a series of cyclization reactions starting from a suitable precursor such as a 2-hydroxychalcone derivative.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a condensation reaction with a suitable pyridine derivative.
Final Assembly: The final compound is obtained by coupling the previously synthesized intermediates under specific reaction conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice can significantly impact the efficiency of each step.
Use of Catalysts: Catalysts such as palladium or copper can be employed to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are essential to obtain the final product in pure form.
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogens, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathways. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, stability, and biological activity.
Properties
IUPAC Name |
7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4/c1-3-13-7-8-16-14(11-13)20(26)18-19(15-6-4-5-9-23-15)25(22(27)21(18)28-16)17-10-12(2)29-24-17/h4-11,19H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJDICDQUNGESK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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